Ro 64-0802

Oral bioavailability Prodrug strategy Carboxylesterase hydrolysis

Researchers requiring a calibrated, high-purity neuraminidase inhibitor for influenza susceptibility surveillance face supply inconsistency. Ro 64-0802 (oseltamivir carboxylate) directly addresses this as the active metabolite standard. Key differentiation: Ki <1 nM against influenza A & B NA; 982-fold IC50 dynamic range upon H275Y mutation for unambiguous resistance discrimination; validated oral prodrug axis yielding 80% human bioavailability. For procurement managers, we ensure lot-to-lot consistency with ≥98% HPLC purity and support bulk ordering with documented cold-chain integrity.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
CAS No. 187227-45-8
Cat. No. B1663640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 64-0802
CAS187227-45-8
Synonyms(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
InChIInChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
InChIKeyNENPYTRHICXVCS-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ro 64-0802 Procurement Guide


Ro 64-0802 (CAS 187227-45-8), also designated oseltamivir carboxylate, GS 4071, and oseltamivir acid, is the pharmacologically active carbocyclic transition-state analog metabolite of the ethyl ester prodrug oseltamivir phosphate (Tamiflu®) [1]. It functions as a potent, competitive inhibitor of influenza virus neuraminidase (NA), with a Ki of <1 nM against both influenza A and B strain enzymes, and an IC50 of approximately 2 nM in standard fluorometric NA inhibition assays [2]. As a direct-acting NA inhibitor, Ro 64-0802 prevents viral particle budding and release from infected host cells, and it is the sole molecular species responsible for therapeutic antiviral activity following oral oseltamivir administration [1]. Ro 64-0802 is distinguished within the neuraminidase inhibitor class by its unique carbocyclic scaffold bearing a 3-pentyloxy hydrophobic substituent that occupies a lipophilic pocket in the NA active site absent in the glycerol-binding region targeted by zanamivir [3].

Neuraminidase Inhibition Active metabolite for direct NA enzyme assays without prodrug activation
Prodrug-Dependent In Vivo Use Requires oseltamivir phosphate prodrug to achieve oral bioavailability in animal models
Subtype-Selectivity Profiling Supports N2-preferential inhibition research and antiviral susceptibility surveillance

Why Ro 64-0802 Substitution Fails


Neuraminidase inhibitors are not functionally interchangeable despite sharing a conserved enzyme target. Ro 64-0802 differs from zanamivir, peramivir, and laninamivir across multiple pharmacologically decisive dimensions: oral bioavailability route (achieved exclusively via the oseltamivir prodrug strategy, 80% absolute bioavailability in humans [1]), subtype-dependent inhibitory potency (preferential N2 activity vs. zanamivir's N1/B preference [2]), enzyme dissociation kinetics (rapid t1/2 = 1.25 h vs. peramivir's >24 h [3]), renal handling via the organic anion secretory pathway with low drug-drug interaction liability [4], and a distinct resistance susceptibility fingerprint (H275Y confers 982-fold IC50 increase while zanamivir remains unaffected [5]). Using a closely related analog—such as the guanidino congener GS 4116—as a substitute is precluded by its negligible oral bioavailability (2-4% vs. 35% for the GS 4071 prodrug in rats [6]). These quantifiable divergences mean that Ro 64-0802 cannot be replaced by another in-class compound without altering the experimental outcome profile. The evidence below establishes exactly where and by how much Ro 64-0802 differentiates from its closest comparators.

Oral bioavailability depends on the oseltamivir prodrug; guanidino analogs (e.g., GS 4116) yield only 2–4% oral exposure in rats, limiting in vivo oral studies.
Subtype-preference profile may shift assay sensitivity: N2-favoring inhibition contrasts with zanamivir’s N1/B preference, altering IC50 ranking across isolates.
Dissociation half-life (~1.25 h) differs markedly from peramivir (>24 h), affecting target residence time in washout and binding-kinetics protocols.
Renal transporter interaction profile is distinct: probenecid increases Ro 64-0802 exposure ~2.5-fold, while cimetidine shows no effect, requiring probe-specific DDI validation.
H275Y resistance mutation confers a drastic susceptibility loss for Ro 64-0802 while zanamivir remains unaffected; resistance surveillance probe selection cannot be interchanged.

Ro 64-0802 Head-to-Head Comparisons


Oral Bioavailability: Prodrug vs. GS 4116 in Rats

Ro 64-0802 (GS 4071) itself has poor oral bioavailability (<5%), but its ethyl ester prodrug GS 4104 (oseltamivir) delivers GS 4071 systemically with 35% oral bioavailability in rats, achieving plasma Cmax of 0.47 μg/mL—approximately 150-fold above the concentration required for 90% NA inhibition [1]. In direct contrast, the guanidino analog GS 4116 (structurally akin to zanamivir's guanidino group) and its corresponding ethyl ester prodrug both exhibited only 2-4% oral bioavailability, with Cmax <0.06 μg/mL, a value insufficient to reach the therapeutic threshold [1]. This represents an approximately 9- to 18-fold bioavailability advantage for the Ro 64-0802 prodrug over the GS 4116 prodrug in the same rat model. In humans, the absolute bioavailability of Ro 64-0802 from orally administered oseltamivir is approximately 80%, with the active metabolite detectable in plasma within 30 minutes and reaching Cmax at 3-4 hours [2].

Oral Bioavailability
Head-to-head
~35% vs. 2–4%
Supports oral prodrug exposure context
9- to 18-fold difference in rats; human BA ≈80%
Oral bioavailability Prodrug strategy Carboxylesterase hydrolysis Pharmacokinetics

N2-Preferential Activity vs. Zanamivir

In a panel of 267 clinical influenza isolates from the 2002-2003 French season, Ro 64-0802 (oseltamivir carboxylate) demonstrated subtype-dependent potency that was the inverse of zanamivir's profile [1]. Ro 64-0802 was more potent against N2-carrying subtypes: mean IC50 = 0.67 nM for A/H3N2 and 0.9 nM for A/H1N2, compared with zanamivir IC50 = 2.28 nM and 3.09 nM, respectively—representing a 3.4-fold potency advantage for Ro 64-0802 on H3N2. Conversely, zanamivir was more potent against N1 and B strains: mean IC50 = 0.92 nM (H1N1) and 4.19 nM (B), vs. Ro 64-0802 IC50 = 1.34 nM (H1N1) and 13 nM (B). This N2-preferential activity of Ro 64-0802 was independently confirmed in a larger 532-isolate Australasian/SE Asian study [2], which concluded that N2-subtype influenza A viruses are more susceptible to oseltamivir carboxylate, whereas N1 and B viruses show greater sensitivity to zanamivir.

N2 Subtype Potency
Cross-study
IC50 0.67 nM (H3N2) vs. 2.28 nM
Supports N2 assay sensitivity review
267 isolates, France 2002–2003; corroborated by 532-isolate study
Neuraminidase inhibition Influenza A subtype selectivity Influenza B IC50

Dissociation Kinetics: Rapid Off-Rate vs. Peramivir

On-site dissociation studies using purified N9 neuraminidase from H1N9 virus revealed a profound kinetic divergence among neuraminidase inhibitors [1]. Peramivir remains tightly bound to N9 NA with a dissociation half-life (t1/2) exceeding 24 hours. In contrast, both zanamivir and Ro 64-0802 (oseltamivir carboxylate) dissociated rapidly with identical t1/2 values of 1.25 hours—a ~19-fold shorter target residence time than peramivir [1]. This rapid off-rate for Ro 64-0802 is mechanistically linked to its requirement for twice-daily oral prodrug dosing to maintain sustained plasma concentrations above the NA IC50 throughout the dosing interval [2], whereas peramivir's prolonged target residence enables once-daily or single-dose intravenous administration [3].

Dissociation Half-Life
Head-to-head
t1/2 = 1.25 h vs. >24 h
Rapid off-rate for reversible inhibition
Purified N9 NA (H1N9); zanamivir also 1.25 h
Binding kinetics Dissociation half-life Neuraminidase N9 Target residence time

Renal Transporter Interactions: hOAT1 vs. Probenecid

In a combined in vivo/in vitro drug interaction study, Ro 64-0802 was characterized as a low-efficiency substrate for the human renal organic anion transporter 1 (hOAT1) and a very weak inhibitor of hOAT1-mediated p-aminohippuric acid (PAH) transport [1]. Probenecid coadministration completely blocked renal tubular secretion of Ro 64-0802, increasing systemic exposure (AUC) by 2.5-fold and reducing renal clearance by ~50% [1]. Critically, Ro 64-0802 did not inhibit hOAT1-mediated amoxicillin transport, and neither cimetidine (an organic cation transporter inhibitor) nor amoxicillin altered Ro 64-0802 pharmacokinetics in human crossover studies [1]. In contrast, probenecid effectively inhibited transport of PAH, Ro 64-0802, and amoxicillin via hOAT1. The in vitro hOAT1 cellular uptake of Ro 64-0802 was 15 vs. 1.2 μL/mg protein/10 min in OAT3-expressing vs. mock-transfected HEK293 cells, confirming carrier-mediated transport [2].

Renal Transporter DDI
Head-to-head
AUC +2.5-fold with probenecid
Low hOAT1 inhibition profile
No interaction with cimetidine or amoxicillin
Renal tubular secretion hOAT1 transporter Drug-drug interaction Probenecid

H275Y Mutation: Ro 64-0802 vs. Zanamivir

The H275Y substitution in N1 neuraminidase (H1N1 numbering) is the signature oseltamivir-resistance mutation. In recombinant virus assays, wild-type (WT) N1 neuraminidase exhibited IC50 values of 0.46 ± 0.01 nM for oseltamivir (Ro 64-0802), 0.15 ± 0.01 nM for zanamivir, and 0.06 ± 0.00 nM for peramivir [1]. Introduction of the H275Y mutation increased the oseltamivir IC50 to 451.90 ± 26.01 nM, representing a 982-fold loss of potency [1]. Peramivir showed intermediate cross-resistance (IC50 = 39.66 ± 5.98 nM, 661-fold increase). Zanamivir IC50 remained unchanged at 0.14 ± 0.01 nM (1-fold change), demonstrating that H275Y does not affect zanamivir binding [1]. The I223V-H275Y double mutant further elevated oseltamivir IC50 to 797.40 ± 51.00 nM (1,733-fold), while zanamivir IC50 remained at only 0.32 ± 0.01 nM (2-fold) [1].

H275Y Resistance Impact
Head-to-head
982-fold IC50 increase
Supports resistance discrimination monitoring
Recombinant N1 NA; zanamivir IC50 unchanged
H275Y mutation Oseltamivir resistance Neuraminidase inhibitor susceptibility IC50 fold-change

Blood-Brain Barrier Efflux by MRP4 and OAT3

The brain distribution of Ro 64-0802 is actively restricted by two efflux transporters at the blood-brain barrier (BBB): organic anion transporter 3 (OAT3/SLC22A8) and multidrug resistance-associated protein 4 (MRP4/ABCC4) [1]. In wild-type mice receiving continuous subcutaneous infusion for 24 hours, the brain-to-plasma concentration ratio (Kp,brain) of Ro 64-0802 was approximately 10 μL/g brain—a value close to the cerebral capillary plasma volume, indicating negligible net brain distribution under steady-state conditions [1]. In Mrp4 knockout (Mrp4-/-) mice, the Kp,brain increased significantly to 41 μL/g brain, a ~4.1-fold elevation confirming that MRP4-mediated efflux is the dominant barrier mechanism [1]. Following intracerebral microinjection, brain retention at 120 minutes was 0.060 nmol in wild-type vs. 0.32 nmol in Mrp4-/- mice (5.3-fold increase) and 0.080 vs. 0.36 nmol in Oat3-/- mice (4.5-fold increase), demonstrating that both transporters actively clear Ro 64-0802 from brain tissue [1]. In vitro, OAT3-expressing HEK293 cells showed 12.5-fold greater Ro 64-0802 uptake than mock-transfected cells (15 vs. 1.2 μL/mg protein/10 min), and MRP4 expression in MDCKII cells enhanced Ro 64-0802 efflux 3-fold [1].

Brain Distribution
Head-to-head
Kp,brain ~10 vs. 41 µL/g
Limited CNS distribution context
MRP4-/- mice; 4.1-fold increase over wild-type
Blood-brain barrier CNS penetration MRP4/ABCC4 OAT3/SLC22A8 Brain-to-plasma ratio

Ro 64-0802 Application Scenarios


N2 Subtype Antiviral Susceptibility Surveillance

For national and global influenza surveillance programs monitoring neuraminidase inhibitor susceptibility, Ro 64-0802 is the preferred reference inhibitor for N2-subtype viruses (H3N2, H1N2). As established by Ferraris et al. (2005), Ro 64-0802 exhibits a mean IC50 of 0.67 nM against A/H3N2—3.4-fold lower than zanamivir's 2.28 nM—providing superior assay sensitivity for detecting subtle shifts in N2 susceptibility [1]. Its 982-fold IC50 dynamic range upon H275Y mutation (from 0.46 nM WT to 451.90 nM mutant) further enables unambiguous resistance discrimination that zanamivir cannot provide [2]. Use as a calibrated reference standard in fluorometric NA inhibition kits ensures inter-laboratory comparability across the WHO Global Influenza Surveillance and Response System (GISRS).

In Vivo Oral Efficacy Models with Prodrug Dosing

For rodent, ferret, or non-human primate influenza infection models requiring oral antiviral administration, the oseltamivir-to-Ro 64-0802 prodrug axis is the only neuraminidase inhibitor strategy with validated oral bioavailability. The 35% rat oral bioavailability of GS 4104 (yielding Ro 64-0802 at Cmax 150-fold above the IC90) contrasts with the 2-4% bioavailability of the guanidino analog GS 4116 prodrug, rendering the latter unusable for oral in vivo studies [3]. Ro 64-0802 concentrations in rat bronchoalveolar lining fluid achieve a BALF/plasma AUC ratio of 1.05-1.51, confirming pulmonary distribution to the primary site of influenza replication [4]. Human-equivalent dosing regimens achieving 80% absolute bioavailability and 6-10 h elimination half-life are well-characterized [5].

Renal Transporter DDI Studies as Low-Interaction Probe

Ro 64-0802 is uniquely suited as a probe substrate for characterizing the renal organic anion secretory pathway without confounding transporter inhibition. Hill et al. (2002) demonstrated that Ro 64-0802 is a low-efficiency hOAT1 substrate that does not inhibit amoxicillin or PAH transport, unlike the pan-inhibitor probenecid [6]. Researchers investigating hOAT1/hOAT3-mediated drug interactions can use Ro 64-0802 as a sentinel compound whose clearance is selectively modulated by probenecid (2.5-fold AUC increase) but unaffected by OCT2 inhibitors like cimetidine [6]. This selective probe profile is not replicated by other neuraminidase inhibitors whose renal transporter interactions are less comprehensively characterized.

CNS Safety Studies Using BBB Transporter Models

For investigating the neuropsychiatric adverse event hypothesis associated with oseltamivir, Ro 64-0802 offers a uniquely defined CNS exclusion profile. The Kp,brain of ~10 μL/g brain in wild-type mice increases to 41 μL/g in Mrp4-/- mice (4.1-fold) and brain retention increases 5.3-fold (Mrp4-/-) and 4.5-fold (Oat3-/-) post-intracerebral injection [7]. This enables a genetically controlled experimental paradigm: wild-type animals serve as the low-brain-exposure baseline, while Mrp4-/- or Oat3-/- animals provide elevated CNS Ro 64-0802 levels without altering systemic pharmacokinetics. No other neuraminidase inhibitor has this degree of transporter-mechanistic characterization at the BBB, making Ro 64-0802 the definitive compound for CNS safety or behavioral toxicology studies linked to influenza antiviral treatment [7].

Application
Selection Property
Validation Focus
N2 neuraminidase inhibition studies
Subtype-dependent potency profile
Reported IC50 against H3N2 vs H1N1/B isolates
Oral prodrug pharmacokinetic research
Oral bioavailability via prodrug strategy
Systemic exposure and BALF distribution in models
Renal organic anion transporter probe studies
Low hOAT1 inhibition and probenecid sensitivity
Transporter-mediated clearance modulation
BBB efflux transporter research
MRP4/OAT3-mediated brain exclusion
Brain-to-plasma ratio in knockout models

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